REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]([CH3:19])([CH3:18])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1.C(O)C.NN>[Ni]>[NH2:6][C:7]([CH3:19])([CH3:18])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1 |f:0.1|
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Name
|
2-Amino-2-methyl-1-(4-nitrophenyl)propane sulfate
|
Quantity
|
6.07 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC(CC1=CC=C(C=C1)[N+](=O)[O-])(C)C
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 20 min gas evolution has almost ceased
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Fresh catalyst was added
|
Type
|
STIRRING
|
Details
|
with stirring for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
WASH
|
Details
|
the catalyst was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrates were evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with diethyl ether (3×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts were dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil, which
|
Reaction Time |
1 min |
Name
|
|
Type
|
|
Smiles
|
NC(CC1=CC=C(C=C1)N)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |